Superior Synthetic Accessibility and Yield for Core Scaffold Construction
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate can be synthesized with a high reported yield of approximately 98% from methanol and 6-hydroxy-3-pyridazinecarboxylic acid, providing a scalable and efficient entry point for downstream derivatization . In contrast, the synthesis of its 4,5-dihydro analogs often requires more complex, multi-step sequences with lower overall yields, and the preparation of the corresponding 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (the parent acid) has been reported with a yield of only 73% under certain conditions . This high-yielding esterification directly impacts procurement value by reducing the cost and time associated with generating the core scaffold.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~98% yield (for esterification step to form methyl ester) |
| Comparator Or Baseline | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (parent acid): 73% yield (for synthesis of the acid core) |
| Quantified Difference | 25 percentage point higher yield for the esterification step vs. a reported synthesis of the parent acid core |
| Conditions | Esterification of 6-hydroxy-3-pyridazinecarboxylic acid with methanol; synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid from a different precursor |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram for the core scaffold, making it a more economical choice for large-scale medicinal chemistry campaigns.
